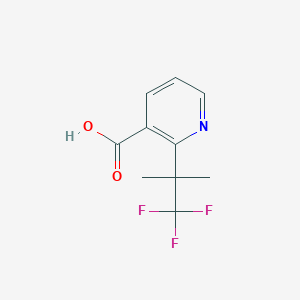
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is a fluorinated organic compound with the molecular formula C10H10F3NO2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid typically involves the introduction of the trifluoromethyl group into the nicotinic acid structure. One common method is the reaction of nicotinic acid with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various derivatives with different functional groups.
科学研究应用
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes.
相似化合物的比较
Similar Compounds
- 2-(1,1,1-Trifluoro-2-methylpropan-2-yl)oxyacetic acid
- 4-(1,1,1-Trifluoro-2-methylpropan-2-yl)benzoic acid
- 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Uniqueness
2-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is unique due to its specific structure and the presence of the trifluoromethyl group, which imparts distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C10H10F3NO2 |
|---|---|
分子量 |
233.19 g/mol |
IUPAC 名称 |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10F3NO2/c1-9(2,10(11,12)13)7-6(8(15)16)4-3-5-14-7/h3-5H,1-2H3,(H,15,16) |
InChI 键 |
OEJVPHNQJKMBPN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=C(C=CC=N1)C(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















